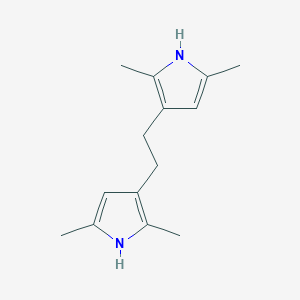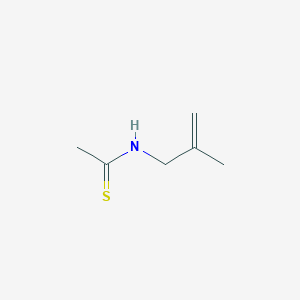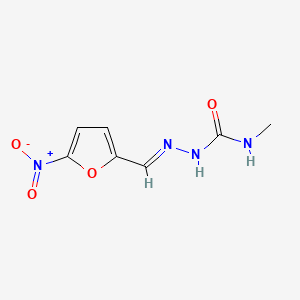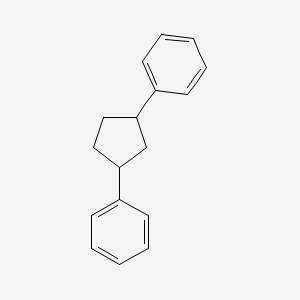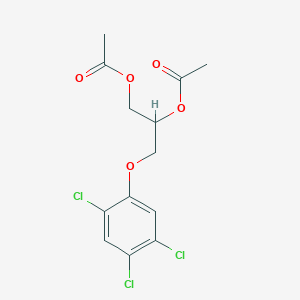
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is a chemical compound with the molecular formula C13H13Cl3O5. It is known for its unique structure, which includes a trichlorophenoxy group attached to a propane-1,2-diyl diacetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate typically involves the esterification of 2,4,5-trichlorophenol with propane-1,2-diol diacetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and optimized reaction parameters, such as temperature and pressure, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,4,5-trichlorophenol and propane-1,2-diol.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles like amines or thiols, often under mild heating to facilitate the reaction.
Major Products
Hydrolysis: Produces 2,4,5-trichlorophenol and propane-1,2-diol.
Substitution: Yields various substituted phenoxy compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol, diacetate: Shares a similar backbone but lacks the trichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Contains the trichlorophenoxy group but has a different overall structure and properties.
Uniqueness
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is unique due to its combination of the trichlorophenoxy group with a propane-1,2-diyl diacetate backbone.
Propiedades
Número CAS |
6302-56-3 |
|---|---|
Fórmula molecular |
C13H13Cl3O5 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-(2,4,5-trichlorophenoxy)propyl] acetate |
InChI |
InChI=1S/C13H13Cl3O5/c1-7(17)19-5-9(21-8(2)18)6-20-13-4-11(15)10(14)3-12(13)16/h3-4,9H,5-6H2,1-2H3 |
Clave InChI |
HSYXGVVMQJQPBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(COC1=CC(=C(C=C1Cl)Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


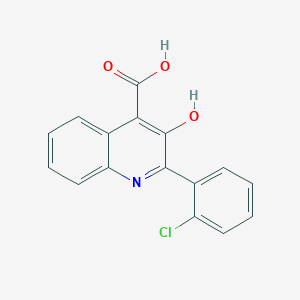

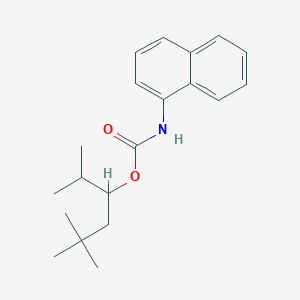
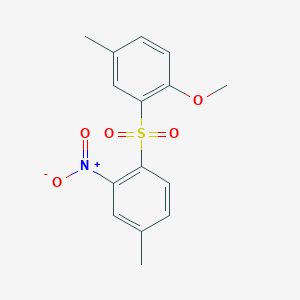
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
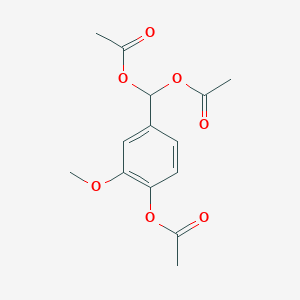
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)

